What is 2-Dodecylcyclobutanone and its origin in food
What is 2-Dodecylcyclobutanone and its origin in food
An In-depth Technical Guide to 2-Dodecylcyclobutanone (2-DCB) and its Origin in Food
Executive Summary
2-Dodecylcyclobutanone (2-DCB), a cyclic ketone with the molecular formula C₁₆H₃₀O, is a unique radiolytic product formed exclusively in fat-containing foods subjected to ionizing radiation.[1][2] It arises from the irradiation of palmitic acid, a common saturated fatty acid.[3][4] The presence and concentration of 2-DCB are directly proportional to the applied radiation dose, making it a reliable and internationally recognized marker for identifying irradiated foodstuffs.[1][5] This technical guide provides a comprehensive overview of the chemical nature of 2-DCB, its formation, analytical detection methodologies, and a summary of toxicological evaluations for researchers, scientists, and drug development professionals.
Chemical Properties and Origin
2-Dodecylcyclobutanone (IUPAC name: 2-dodecylcyclobutan-1-one) is a saturated fatty ketone. Its identity as a unique product of irradiation stems from the fact that it has not been detected in foods treated with other processing methods like heating, microwaving, or high-pressure processing.[2][6]
| Property | Value | Reference |
| CAS Number | 35493-46-0 | [7] |
| Molecular Formula | C₁₆H₃₀O | [7] |
| Molecular Weight | 238.41 g/mol | [7] |
| Physical Description | Solid | [7] |
| Melting Point | 25 - 31 °C | [7] |
Radiolytic Formation from Palmitic Acid
The formation of 2-DCB is a direct consequence of the effect of ionizing radiation on triglycerides containing palmitic acid. The radiation induces a series of reactions that lead to the cleavage and rearrangement of the fatty acid molecule, resulting in the formation of a stable cyclobutanone (B123998) ring with the remaining alkyl chain attached.
Caption: Radiolytic formation of 2-DCB from palmitic acid.
Quantitative Analysis in Irradiated Foods
The concentration of 2-DCB in irradiated food is linearly dependent on the absorbed radiation dose and the fat content of the food matrix.[1][4] This relationship allows for the estimation of the dose applied to a product.
| Food Matrix | Fat Content | Irradiation Dose (kGy) | 2-DCB Concentration | Reference |
| Ground Beef | 15% | 1.0 - 4.5 | Linear Increase (R²=0.9444) | [4] |
| Ground Beef | 25% | 1.0 - 4.5 | Linear Increase (R²=0.9646) | [4] |
| Ground Beef | 23% (max) | 1.0 | ~0.409 µg/g lipid | [5] |
| Ground Beef | 30% | 0.5 - 7.0 | Linear Increase (y=0.0608x) | [8] |
| Chicken | 12.6% | 1.0 | ~0.342 µg/g lipid | [5] |
| Chicken (high dose) | - | 59.0 | ~1.7 µg/g fresh weight | [9] |
Experimental Protocols
The detection and quantification of 2-DCB require specialized extraction and analytical techniques. The European Committee for Standardization (CEN) has published a standard method (EN 1785) for its detection.[5][6]
Extraction of 2-DCB from Food Matrix
SFE is an efficient method for extracting 2-DCB from solid food matrices like ground beef.[4] It uses a supercritical fluid, typically CO₂, as the solvent.
-
Sample Preparation: Homogenize the food sample (e.g., 5-10 g of ground meat). Mix with a drying agent like anhydrous sodium sulfate.
-
SFE System Setup:
-
CO₂ Pump: Delivers liquid CO₂ to the system.
-
Pressure Vessel: A high-pressure cell (e.g., rated to 350 bar) containing the sample.
-
Heating Zone: Heats the CO₂ to supercritical conditions (above 31°C and 74 bar).[10]
-
Collection Vessel: A separator at a lower pressure where the extracted analytes precipitate.
-
-
Extraction Parameters:
-
Pressure: 300-350 bar.
-
Temperature: 40-60 °C.
-
Flow Rate: 1-2 mL/min.
-
Extraction Time: 30-60 minutes.
-
-
Extraction Process: Pump heated, supercritical CO₂ through the pressure vessel containing the sample. The 2-DCB dissolves into the fluid.
-
Collection: The CO₂ containing the dissolved 2-DCB is passed into the collection vessel. The pressure is reduced, causing the CO₂ to lose its solvent power and the 2-DCB to precipitate. The extract is collected for analysis.
A rapid method suitable for routine screening.[8]
-
Sample Preparation: Weigh 5 g of the homogenized food sample into a centrifuge tube.
-
Internal Standard: Add an appropriate internal standard (e.g., 2-undecylcyclobutanone).
-
Extraction: Add 10 mL of acetonitrile. Homogenize using a tissue-mashing instrument for 1-2 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Purification: Pass the supernatant through a 1 g silica (B1680970) solid-phase extraction (SPE) cartridge to remove polar interferences.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., hexane) for GC-MS analysis.
Analytical Detection by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common technique for the separation and identification of 2-DCB.[1][4]
-
GC System: A gas chromatograph equipped with a capillary column suitable for separating non-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject 1-2 µL of the prepared extract into the GC inlet, typically in splitless mode.
-
GC Conditions (Typical):
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5-10 minutes.
-
-
Mass Spectrometer (MS): A mass spectrometer, typically a single quadrupole or ion trap, is used as the detector.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key diagnostic ions for 2-DCB are m/z 98 (base peak, corresponding to the cyclobutanone ring) and m/z 112.[11]
-
-
Quantification: Create a calibration curve using analytical standards of 2-DCB. Quantify the 2-DCB in the sample by comparing its peak area to that of the internal standard and the calibration curve.
Caption: General experimental workflow for 2-DCB analysis.
Toxicological Assessment
The safety of 2-DCB has been a subject of scientific investigation. Early studies raised concerns about potential genotoxicity, while more recent and comprehensive evaluations suggest a low risk to human health at the concentrations found in irradiated food.
-
Genotoxicity Concerns: Some in vitro studies using the Comet assay on isolated rat and human colon cells indicated that high concentrations of 2-DCB could induce DNA strand breaks, suggesting a potential genotoxic effect.[12]
-
Tumor Promotion: One study suggested that other alkylcyclobutanones (2-tDCB and 2-tDeCB) may act as promoters for colon carcinogenesis in rats pre-treated with a chemical carcinogen.[13]
-
Comprehensive Safety Studies: A 2018 study evaluated 2-DCB through a series of internationally recognized assays and found no evidence of toxicity.[2]
-
Bacterial Reverse-Mutation Assay (Ames Test): Negative results.[2][5]
-
In Vitro Chromosomal Aberration Test: Negative results.[2]
-
In Vivo Micronucleus Test: Negative results.[2]
-
Acute Oral Toxicity: No adverse effects or mortality in mice at doses up to 2000 mg/kg body weight.[2]
-
28-Day Repeated Dose Study: No adverse effects in rats at doses up to 2.0 mg/kg body weight/day, which is over 1000 times higher than estimated human intake.[2]
-
The World Health Organization (WHO) has stated that based on numerous studies, the consumption of irradiated food containing 2-DCB is safe, and any potential hazard is very low or negligible.[9]
Protocol: In Vitro Genotoxicity Assessment (Comet Assay)
The Comet assay (Single Cell Gel Electrophoresis) is a method to detect DNA damage in individual cells.[12][14]
-
Cell Preparation: Isolate target cells (e.g., primary human colon cells). Ensure high cell viability (>80%).
-
Exposure: Incubate the cells with various concentrations of synthesized 2-DCB (e.g., 0 to 1.25 mg/mL) and appropriate controls (negative and positive) for a defined period (e.g., 1-3 hours).
-
Cell Embedding: Mix a small aliquot of the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold, high-salt lysis solution (containing detergent like Triton X-100) to dissolve cell and nuclear membranes, leaving behind the DNA as a "nucleoid".
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. This process exposes single-strand breaks and alkali-labile sites.
-
Electrophoresis: Apply an electric field. Damaged DNA fragments (being negatively charged) will migrate away from the nucleoid towards the anode, forming a "comet tail". Intact DNA remains in the head.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring parameters like "% Tail DNA" (the percentage of total DNA that has migrated into the tail).
Caption: Logical flow of the Comet assay for 2-DCB genotoxicity.
Conclusion
2-Dodecylcyclobutanone is a definitive marker for the irradiation of fat-containing foods, formed via the radiolytic degradation of palmitic acid. Robust and validated analytical methods exist for its reliable detection and quantification. While initial studies raised questions regarding its genotoxicity at high concentrations, the weight of evidence from more recent, comprehensive toxicological assessments indicates that 2-DCB is unlikely to pose a health risk to humans at the minute levels found in commercially irradiated foods.
References
- 1. Levels of 2-dodecylcyclobutanone in ground beef patties irradiated by low-energy X-ray and gamma rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicological evaluation of 2-dodecylcyclobutanone, a unique radiolytic compound of palmitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 2-dodecylcyclobutanone as an irradiation dose indicator in fresh irradiated ground beef - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ARCHIVED - Evaluation of the Significance of 2-Dodecylcyclobutanone and other Alkylcyclobutanones - Food Irradiation - Health Canada - Canada.ca [canada.ca]
- 6. researchgate.net [researchgate.net]
- 7. 2-Dodecylcyclobutanone | C16H30O | CID 161875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jrafi.jp [jrafi.jp]
- 10. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. openagrar.de [openagrar.de]
- 13. Food-borne radiolytic compounds (2-alkylcyclobutanones)may promote experimental colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
